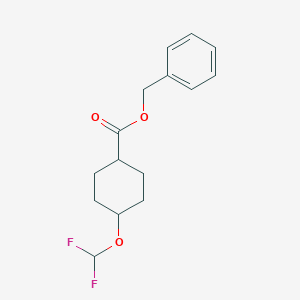

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pivalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

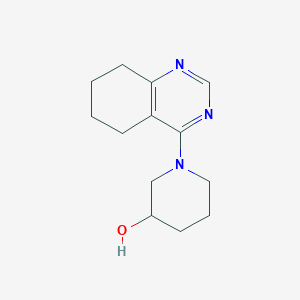

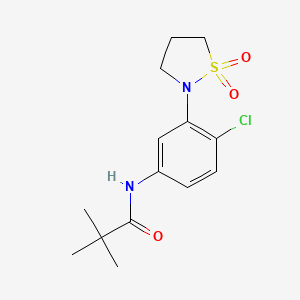

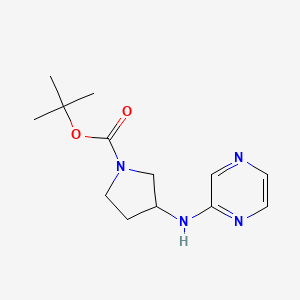

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pivalamide, also known as CP-31398, is a small molecule that has gained significant attention in scientific research due to its potential as a cancer therapeutic agent. CP-31398 has been shown to have the ability to restore the function of the tumor suppressor protein p53, which is commonly mutated in many types of cancer. In

Applications De Recherche Scientifique

Organic Synthesis and Medicinal Chemistry

The compound’s unique structure and functional groups make it a valuable building block in organic synthesis. Researchers can modify its chemical scaffold to create novel derivatives with specific properties. Medicinal chemists explore these derivatives for potential drug candidates, especially in areas like antiviral, antibacterial, or anticancer drug development .

Antimicrobial Activity

Studies have investigated the antimicrobial properties of this compound. Its chlorine-substituted aromatic ring and thiazolidinone moiety contribute to its bioactivity. Researchers explore its potential as an antimicrobial agent against bacteria, fungi, and other pathogens. Understanding its mode of action and interactions with microbial targets is crucial for drug development .

Anti-inflammatory Agents

The compound’s structural features suggest possible anti-inflammatory effects. Researchers study its impact on inflammatory pathways, cytokine production, and immune responses. By elucidating its mechanisms, they aim to develop new anti-inflammatory drugs .

Metal Ion Chelation

The presence of nitrogen and oxygen atoms in the thiazolidinone ring allows this compound to act as a chelating agent. It can bind to metal ions, potentially influencing metal-catalyzed reactions or serving as a diagnostic tool in metal detection assays .

Materials Science and Coordination Chemistry

Researchers explore the compound’s coordination behavior with transition metals. Its ligand properties make it interesting for designing metal-organic frameworks (MOFs) or coordination polymers. These materials find applications in gas storage, catalysis, and drug delivery systems .

Photophysical Properties

The compound’s electronic structure may lead to interesting photophysical properties. Researchers investigate its absorption and emission spectra, fluorescence behavior, and photochemical reactivity. These insights can be useful in designing fluorescent probes or sensors .

Propriétés

IUPAC Name |

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O3S/c1-14(2,3)13(18)16-10-5-6-11(15)12(9-10)17-7-4-8-21(17,19)20/h5-6,9H,4,7-8H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYIIXPVCFTPOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pivalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)phenyl]-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2513289.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B2513290.png)

![2-{3-[(4-Chlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2513296.png)

![(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2513297.png)

![N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2513299.png)